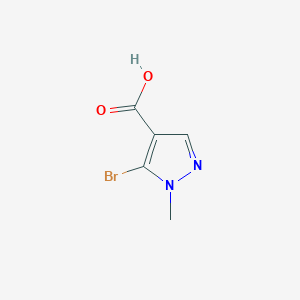
3-Ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one
Übersicht
Beschreibung
“3-Ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one” is a chemical compound with the CAS Number: 1178442-52-8 . It has a molecular weight of 279.34 . The IUPAC name for this compound is 3-ethyl-2-methyl-6-phenoxy-4 (1H)-quinolinone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C18H17NO2/c1-3-15-12 (2)19-17-10-9-14 (11-16 (17)18 (15)20)21-13-7-5-4-6-8-13/h4-11H,3H2,1-2H3, (H,19,20) . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Chemical Sensing and Imaging Applications
- Hazra et al. (2018) reported on the fluorescence sensing properties of quinoline-based compounds, which could potentially apply to 3-Ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one. These compounds have been used as dual fluorescence chemosensors for Al³⁺ and Zn²⁺ ions, indicating their utility in chemical sensing applications. They also demonstrated the capability for living cell imaging studies (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Synthesis and Drug Development
- Aly et al. (2018) synthesized various quinoline derivatives, including N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones, which were evaluated for their potential in extracellular signal-regulated kinases inhibition and anticancer activity. This suggests that this compound could be a candidate for drug development (Aly, El-Sheref, Bakheet, Mourad, Brown, Bräse, Nieger, & Ibrahim, 2018).
Antioxidant Properties
- Kumar et al. (2007) discussed the antioxidant profile of various quinoline derivatives. The study on 6-(Ethylthio)-, 6-(ethylseleno)-, and 6-(ethyltelluro)-2,2,4-trimethyl-1,2-dihydroquinoline provides insights into the potential antioxidant properties of similar compounds, including this compound (Kumar, Engman, Valgimigli, Amorati, Fumo, & Pedulli, 2007).
Biological Evaluation
- The synthesis and biological evaluation of various quinoline derivatives, as conducted by Satyanarayana et al. (2008), provide insights into the therapeutic potential of these compounds. Their study on 11-ethyl-2,3-dimethoxy-8,9-methylenedioxy-11H-isoquino[4,3-c]cinnolin-12-ones showed potent topoisomerase I targeting activity and antitumor activity, suggesting similar potential for this compound (Satyanarayana, Feng, Cheng, Liu, Tsai, Liu, & LaVoie, 2008).
Colorimetric and Fluorescence Sensing
- Halder, Hazra, and Roy (2018) synthesized a Schiff-base molecule for pH sensing, which might be relevant to the applications of this compound. Their findings show that such compounds can act as ratiometric fluorescent chemosensors for pH, indicating their use in various sensing applications (Halder, Hazra, & Roy, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-ethyl-2-methyl-6-phenoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-3-15-12(2)19-17-10-9-14(11-16(17)18(15)20)21-13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQRWPQXAKWUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C(C1=O)C=C(C=C2)OC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Imidazo[1,2-a]pyridin-2-ylboronic acid](/img/structure/B1530135.png)



![methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1530142.png)


![2-Bromopyrazino[2,3-b]pyrazine](/img/structure/B1530147.png)



